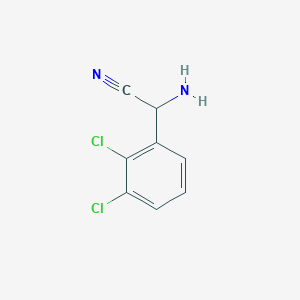

2-Amino-2-(2,3-dichlorophenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

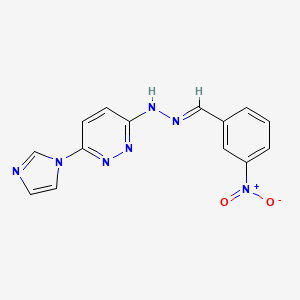

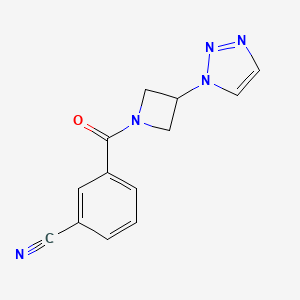

“2-Amino-2-(2,3-dichlorophenyl)acetonitrile” is an organic compound with the molecular formula C8H6Cl2N2 . It is a solid substance .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,12H2 . This indicates the presence of two chlorine atoms, two nitrogen atoms, and one amino group in the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Inhibition of Carbonyl Reductase

2-Amino-2-(2,3-dichlorophenyl)acetonitrile (in the form of oximino(2,6-dichlorophenyl)acetonitrile) is a potent inhibitor of the Carbonyl Reductase enzyme. This enzyme plays a role in the development of resistance to anticancer treatments and the formation of cardiotoxic derivatives of anthracyclines used in medicine. The compound's crystal structure was studied extensively, revealing its non-planar syn-diastereomer form, which forms a columnar structure in the crystal, stabilized by slipped π–π stacking interactions and hydrogen bonding (Adu Amankrah et al., 2021).

Photoluminescent Material Development

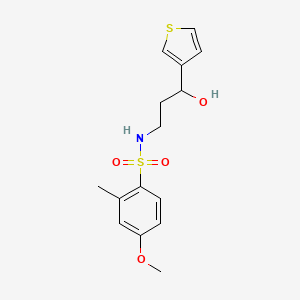

The electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a compound structurally related to this compound, on platinum electrodes in acetonitrile, led to the discovery of a new class of π-conjugated oligoaminothiophenes. These substances exhibit significant absorbance and photoluminescence properties, marking them as potential candidates for photoluminescent material applications (Ekinci et al., 2000).

Synthesis of Pharmaceutically Relevant Structures

A one-pot synthesis method involving this compound derivatives led to the creation of 4-substituted 3-amino-2-cyanothiophenes. These thiophenes are essential for developing more elaborate pharmaceutical structures, demonstrating the compound's utility in drug development and pharmaceutical research (Zhang et al., 2014).

Selective Inhibitors of Protein Tyrosine Kinases

Derivatives of this compound were explored for their ability to inhibit protein tyrosine kinases selectively, especially c-Src. These compounds show promise in medical research, particularly in developing treatments for conditions involving deregulated kinase activity (Thompson et al., 2000).

Safety and Hazards

properties

IUPAC Name |

2-amino-2-(2,3-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPSTNYXZBXKOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

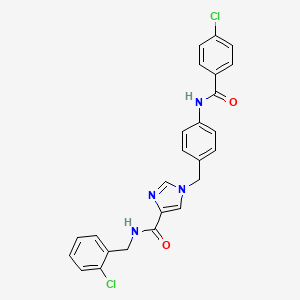

![N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide](/img/structure/B2555557.png)

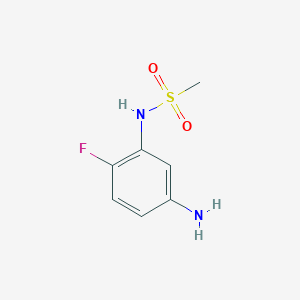

![(4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2555559.png)

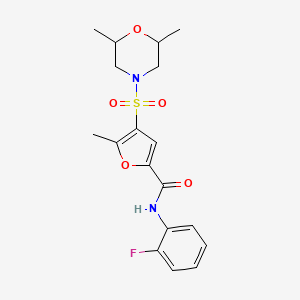

![Ethyl 2-[2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2555568.png)

![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol](/img/structure/B2555572.png)